4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline
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Overview
Description
4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components which include a trifluoromethyl group and a piperazine ring. These features contribute to its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Coupling with Piperidine: The piperazine intermediate is then reacted with piperidine to form a more complex intermediate.
Quinoline Formation: The final step involves the coupling of the intermediate with a quinoline derivative under specific reaction conditions, often involving a catalyst and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions, particularly in the context of bacterial resistance mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the production of key metabolites, leading to the attenuation of bacterial growth and survival.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-containing molecules. Compared to these compounds, 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is unique due to its specific combination of a trifluoromethyl group and a piperazine ring, which confer distinct biological activities and chemical properties. Some similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine derivatives: Commonly used in various therapeutic agents for their ability to interact with biological targets.
This compound’s unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, highlighting its potential for specialized applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF3N5/c26-22-15-19(25(27,28)29)16-31-24(22)34-13-11-33(12-14-34)20-6-9-32(10-7-20)17-18-5-8-30-23-4-2-1-3-21(18)23/h1-5,8,15-16,20H,6-7,9-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDFBWJZNKZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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